molecular formula C8H11FN2 B15249681 4-(aminomethyl)-2-fluoro-N-methylaniline

4-(aminomethyl)-2-fluoro-N-methylaniline

Cat. No.: B15249681
M. Wt: 154.18 g/mol
InChI Key: YMUWGBZUSTUZDK-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2-fluoro-N-methylaniline is an organic compound that features a fluorine atom, an aminomethyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-fluoro-N-methylaniline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring. The aminomethyl group can be added through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-fluoro-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can replace the fluorine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(aminomethyl)-2-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-fluoro-N-methylaniline involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)fluorescein
  • 4-(aminomethyl)phenylamine

Uniqueness

4-(aminomethyl)-2-fluoro-N-methylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-(aminomethyl)-2-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUWGBZUSTUZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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